Tussilogonone

Overview

Description

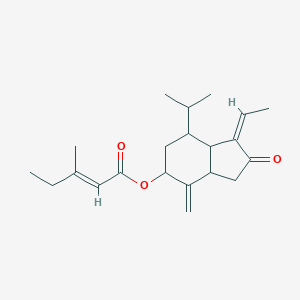

Tussilogonone is a molecule that contains a total of 55 bonds, including 25 non-H bonds, 5 multiple bonds, 5 rotatable bonds, 5 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 aliphatic ester, and 1 aliphatic ketone . It consists of 30 Hydrogen atoms, 21 Carbon atoms, and 3 Oxygen atoms .

Synthesis Analysis

This compound is isolated from the flower buds of Tussilago farfara . The structures of new compounds are elucidated based on 1D and 2D NMR and HRESIMS data . Retrosynthetic analysis is a cornerstone of modern natural product synthesis, providing an array of tools for disconnecting structures .Molecular Structure Analysis

This compound contains total 55 bonds; 25 non-H bonds, 5 multiple bonds, 5 rotatable bonds, 5 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis

This compound contains total 55 bonds; 25 non-H bonds, 5 multiple bonds, 5 rotatable bonds, 5 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .Scientific Research Applications

Antioxidant and Cell Protection

Tussilagonone, derived from Tussilago farfara L., a medicinal plant used traditionally for respiratory diseases, exhibits significant antioxidant properties. A study by Lee et al. (2017) found that tussilagonone enhances cellular detoxification and reduces ROS production in HepG2 cells. This is achieved through the activation of the Nrf2 pathway, leading to the upregulation of detoxifying enzymes like NQO1 and HO-1, which are crucial in protecting cells from oxidative stress and damage.

Respiratory System Pharmacology

Farfarae Flos, a traditional Chinese medicine derived from Tussilago farfara L., has been used for treating respiratory conditions such as cough, asthma, and bronchitis. Research by Liu et al. (2020) indicates that Farfarae Flos contains tussilagonone, among other compounds. These components are reported to produce effects on the respiratory, cardiovascular, and digestive systems, showcasing anti-inflammatory and neuroprotective activities.

Mechanism of Action

Tussilagonone, also known as Tussilagonone, is a sesquiterpenoid isolated from Tussilago farfara, an oriental medicine traditionally used for asthma and bronchitis .

Target of Action

Tussilagonone primarily targets nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and Signal Transducer and Activator of Transcription 3 (STAT3) . These transcription factors play crucial roles in the regulation of immune response, inflammation, and cell proliferation .

Mode of Action

Tussilagonone interacts with its targets by inhibiting the activation of NF-κB and STAT3, leading to the attenuated expression of psoriasis-related inflammatory genes . This results in the suppression of keratinocyte hyperproliferation . The inhibition of NF-κB and STAT3 by Tussilagonone is mediated through the activation of the cytoprotective transcription factor NRF2 .

Biochemical Pathways

Tussilagonone affects the NF-κB and MAP kinase pathways . By inhibiting the activation of these pathways, Tussilagonone suppresses the expression of inflammatory mediators such as nitric oxide, prostaglandin E2, tumor necrosis factor-alpha (TNF-α), and high-mobility group box 1 (HMGB1) in lipopolysaccharide-stimulated cells .

Pharmacokinetics

The main pharmacokinetic parameters after intravenous administration of Tussilagonone in rats were AUC(0-t) 175.7 ± 25.5 ng/mL.h, t1/2 0.5 ± 0.3 h, and CL 11.5 ± 1.8 L/h/kg . These parameters indicate the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, which impact its bioavailability.

Result of Action

Tussilagonone exhibits protective effects against inflammation and polymicrobial sepsis by suppressing inflammatory mediators . It also ameliorates psoriatic features in keratinocytes and imiquimod-induced psoriasis-like lesions in mice via NRF2 activation . Moreover, it significantly attenuates the imiquimod-induced mRNA levels of psoriasis-associated inflammatory cytokines and antimicrobial peptides and reduces epidermal hyperproliferation .

Biochemical Analysis

Biochemical Properties

Tussilogonone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound activates the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which regulates the expression of antioxidant proteins. This activation leads to the upregulation of detoxifying enzymes such as NAD(P)H quinone dehydrogenase 1 (NQO1) and heme oxygenase-1 (HO-1), protecting cells from oxidative stress . Additionally, this compound inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and signal transducer and activator of transcription 3 (STAT3), reducing the expression of inflammatory genes .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In keratinocytes, this compound ameliorates psoriatic features by inhibiting keratinocyte hyperproliferation and abnormal differentiation. This is achieved through the suppression of NF-κB and STAT3 activation, leading to reduced expression of psoriasis-related inflammatory genes . In HepG2 cells, this compound enhances cellular detoxification by increasing quinone reductase activity and reducing reactive oxygen species (ROS) production, thereby acting as a potent antioxidant .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key transcription factors and signaling pathways. This compound activates the Nrf2 pathway, leading to the nuclear accumulation of Nrf2 and subsequent upregulation of antioxidant enzymes such as NQO1 and HO-1 . This activation is mediated by the extracellular signal-regulated kinase 1/2 (ERK1/2) pathway. Additionally, this compound inhibits the NF-κB and STAT3 pathways, reducing the expression of pro-inflammatory cytokines and other inflammatory mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under controlled conditions, maintaining its bioactivity over extended periods. In in vitro studies, this compound has shown sustained activation of the Nrf2 pathway and consistent inhibition of NF-κB and STAT3 pathways . Long-term studies in vivo have demonstrated that this compound continues to exert its protective effects against oxidative stress and inflammation over time .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces oxidative stress and inflammation without causing adverse effects. At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with the Nrf2 pathway. By activating Nrf2, this compound enhances the expression of detoxifying enzymes such as NQO1 and HO-1, which play a vital role in cellular detoxification and protection against oxidative stress . Additionally, this compound influences metabolic flux by reducing ROS production and promoting antioxidant defenses .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in lipid-rich compartments such as cell membranes and organelles . This localization enhances its bioavailability and effectiveness in exerting its therapeutic effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which is crucial for its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with key transcription factors and signaling molecules . The presence of targeting signals and post-translational modifications may direct this compound to specific compartments or organelles, enhancing its efficacy in modulating cellular processes.

properties

IUPAC Name |

[(1Z,3aR,5R,7S,7aS)-1-ethylidene-4-methylidene-2-oxo-7-propan-2-yl-3,3a,5,6,7,7a-hexahydroinden-5-yl] (E)-3-methylpent-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30O3/c1-7-13(5)9-20(23)24-19-11-16(12(3)4)21-15(8-2)18(22)10-17(21)14(19)6/h8-9,12,16-17,19,21H,6-7,10-11H2,1-5H3/b13-9+,15-8+/t16-,17-,19+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORVROQPLYIDWBD-QWCDRRILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=CC(=O)OC1CC(C2C(C1=C)CC(=O)C2=CC)C(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=C/C(=O)O[C@@H]1C[C@H]([C@H]\2[C@H](C1=C)CC(=O)/C2=C\C)C(C)C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317641 | |

| Record name | Tussilagonone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

110042-38-1 | |

| Record name | Tussilagonone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110042-38-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tussilagonone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

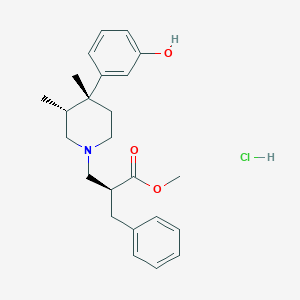

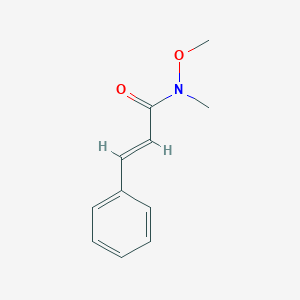

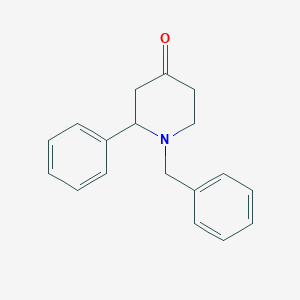

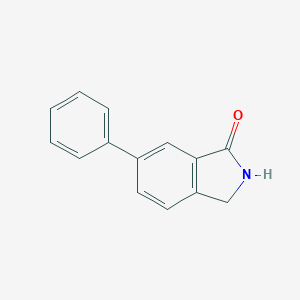

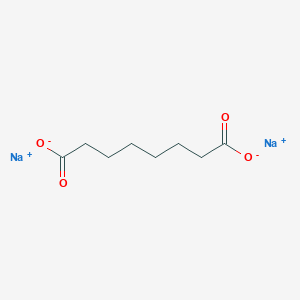

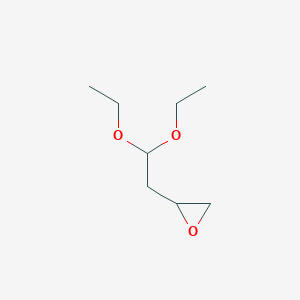

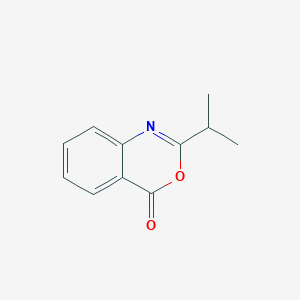

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-methyl-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B180238.png)

![7-(4-Nitro-1,2,5-oxadiazol-3-yl)-3-oxa-2,4,6-triaza-7-azonia-8-azanidabicyclo[3.3.0]octa-1,4,6-triene](/img/structure/B180248.png)

![5-[(2,4-Dioxothiazolidin-5-yl)methyl]-2-methoxybenzoic acid](/img/structure/B180256.png)

![2-[(4-Iodophenyl)amino]acetic acid](/img/structure/B180258.png)